molecular formula C11H16ClNO2 B570948 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride CAS No. 118645-18-4

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

Cat. No.: B570948
CAS No.: 118645-18-4
M. Wt: 229.704
InChI Key: XMZOILABVGLUDT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number Assignment

The systematic nomenclature of 2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic aromatic compounds with multiple substituents. The compound's Chemical Abstracts Service registry number is 118645-18-4, which provides unambiguous identification within chemical databases. The molecular formula is C₁₁H₁₆ClNO₂ with a molecular weight of 229.703 grams per mole, reflecting the addition of hydrochloric acid to form the hydrochloride salt.

The IUPAC name systematically describes the compound's structure by identifying the parent tetrahydronaphthalene ring system and specifying the positions and nature of all substituents. The tetrahydronaphthalene core consists of a benzene ring fused to a cyclohexane ring, where the cyclohexane portion has been partially saturated. The numbering system begins from the saturated ring, with position 1 bearing the hydroxyl group, position 2 containing the amino group, and position 5 on the aromatic ring carrying the methoxy substituent.

When comparing this nomenclature to related compounds in the tetralin family, several structural analogs demonstrate the systematic approach to naming these derivatives. For instance, (S)-2-amino-5-methoxytetralin hydrochloride carries the CAS number 58349-17-0 and differs primarily by lacking the hydroxyl group at position 1. The related compound 5-methoxy-2-aminotetralin has been assigned CAS number 4018-91-1, representing the racemic form without the hydroxyl substituent. These registry numbers allow precise differentiation between closely related structural isomers and stereoisomers.

Compound Name CAS Registry Number Molecular Formula Molecular Weight
This compound 118645-18-4 C₁₁H₁₆ClNO₂ 229.703
(S)-2-amino-5-methoxytetralin hydrochloride 58349-17-0 C₁₁H₁₆ClNO 213.7
5-methoxy-2-aminotetralin 4018-91-1 C₁₁H₁₅NO 177.24
(S)-5-Methoxy-2-aminotetralin 105086-80-4 C₁₁H₁₅NO 177.24

Stereochemical Configuration Analysis

The stereochemical complexity of this compound arises from the presence of two chiral centers at positions 1 and 2 of the tetrahydronaphthalene ring system. These asymmetric carbon atoms can exist in different spatial arrangements, leading to multiple possible stereoisomers with distinct biological and chemical properties. The absolute configuration at each chiral center significantly influences the compound's three-dimensional structure and its interactions with biological targets.

Analysis of related tetralin derivatives provides insight into the stereochemical preferences and synthetic approaches for controlling chirality in this compound class. The (S)-enantiomer of 5-methoxy-2-aminotetralin, identified by CAS number 105086-80-4, demonstrates the importance of chirality in this structural family. Research has shown that different enantiomers of aminotetralin derivatives can exhibit dramatically different biological activities, with some enantiomers acting as receptor agonists while their mirror images function as antagonists.

The synthesis of enantiomerically pure aminotetralin derivatives typically involves asymmetric reduction or chiral resolution techniques. Patent literature describes methods for preparing (S)-2-amino-5-methoxytetralin hydrochloride using chiral auxiliaries such as R-(+)-α-phenylethylamine to achieve high enantiomeric excess. The reported yields of approximately 68.7% with 99% purity and 99.9% enantiomeric excess demonstrate the feasibility of producing stereochemically defined materials.

For compounds containing both amino and hydroxyl substituents, such as (1S,2R)-1-hydroxy-2-aminotetralin (CAS 3809-70-9), the stereochemical relationship between adjacent chiral centers becomes particularly important. The relative configuration can be described as either syn or anti, depending on whether the substituents are on the same or opposite faces of the ring system. These configurational differences significantly impact the compound's conformational flexibility and biological activity.

Stereoisomer CAS Number Configuration Enantiomeric Excess Biological Activity
(S)-5-Methoxy-2-aminotetralin 105086-80-4 S at C-2 >99% Serotonin receptor agonist
(1S,2R)-1-hydroxy-2-aminotetralin 3809-70-9 1S,2R Not specified Dopamine receptor activity
(R)-5-hydroxy-2-(dipropylamino)tetralin Not specified R at C-2 >95% Dopamine receptor antagonist

Comparative Structural Analysis with Tetralin Derivatives

The structural relationship between this compound and other tetralin derivatives reveals important structure-activity relationships within this compound family. The tetralin scaffold serves as a rigid framework that positions functional groups in specific spatial orientations, making it particularly valuable for studying receptor-ligand interactions and designing pharmaceutical agents.

Comparison with 2-aminotetralin (CAS 2954-50-9), the parent compound lacking both methoxy and hydroxyl substituents, highlights the impact of functional group modifications on molecular properties. The basic 2-aminotetralin structure exhibits stimulant properties and acts as a rigid analog of phenylisopropylamine, demonstrating full substitution for dextroamphetamine in animal studies. The addition of methoxy and hydroxyl groups significantly alters these pharmacological properties.

The methoxy substitution at position 5 introduces electron-donating character to the aromatic ring system, which can influence both chemical reactivity and biological interactions. Studies of 8-methoxy-2-aminotetralin (CAS 3880-77-1) demonstrate that the position of methoxy substitution critically affects receptor binding properties. The 5-methoxy substitution pattern appears particularly favorable for interactions with serotonin and dopamine receptor systems.

Hydroxyl substitution at position 1 adds another dimension of structural complexity and potential for hydrogen bonding interactions. Related compounds such as 5-methoxy-1-naphthalenol (CAS 3588-80-5) provide insight into the chemical behavior of hydroxylated aromatic systems. The combination of amino, methoxy, and hydroxyl functional groups creates multiple sites for molecular recognition and drug-target interactions.

The structural comparison extends to more complex derivatives such as 5-methoxy-1-methyl-2-(n-propylamino)tetralin (CAS 85379-09-5), which demonstrates how additional substitution can modulate receptor selectivity. This compound shows preferential action at presynaptic dopamine receptors with specific binding affinities across different receptor subtypes.

Compound Key Structural Features Molecular Weight Receptor Interactions
2-Aminotetralin Basic tetralin + amino 147.22 Stimulant properties
5-Methoxy-2-aminotetralin + methoxy at position 5 177.24 Serotonin/dopamine receptors
8-Methoxy-2-aminotetralin Methoxy at position 8 177.24 Altered receptor selectivity
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol + hydroxyl at position 1 193.24 Enhanced hydrogen bonding

Properties

IUPAC Name

2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13;/h2-4,9,11,13H,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZOILABVGLUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Using Chiral Auxiliaries

A widely cited method involves reductive amination of 5-methoxy-2-tetralone with a chiral amine. For instance, R-(+)-α-phenylethylamine serves as a chiral auxiliary to direct the formation of the (S)-enantiomer. The reaction proceeds in dichloromethane with sodium borohydride (NaBH₄) as the reducing agent and acetic acid as a proton source.

Procedure :

  • Step 1 : 5-Methoxy-2-tetralone (1.0 eq) is reacted with R-(+)-α-phenylethylamine (1.2 eq) in dichloromethane at 20–30°C.

  • Step 2 : NaBH₄ (2.0 eq) is added portionwise, followed by acetic acid (6.0 eq) to stabilize intermediates.

  • Step 3 : The mixture is stirred for 2–4 hours, quenched with NaOH, and extracted to isolate the amine intermediate.

  • Step 4 : Hydrochloric acid is added to form the hydrochloride salt, yielding >98% purity.

Optimization :

  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents.

  • Stoichiometry : A 1:1.8 molar ratio of tetralone to amine maximizes enantiomeric excess (ee >99%).

Catalytic Hydrogenation of Benzyl-Protected Intermediates

A patent-derived approach (CN111393309A) describes a two-step process involving reductive amination followed by hydrogenolysis:

Step 1: Reductive Amination

  • Reactants : (S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (Compound I) and propionaldehyde.

  • Conditions : NaBH₄ (2.0 eq) in dichloromethane with acetic acid (6.0 eq) at 20–30°C.

  • Outcome : Compound II is obtained with >98% HPLC purity after NaOH quenching and solvent extraction.

Step 2: Catalytic Hydrogenation

  • Catalyst : 10% palladium on carbon (5% w/w) under 10–20 kg H₂ pressure.

  • Salt Formation : Isopropanol solutions of the free base are treated with concentrated HCl (1.0 eq) to yield the hydrochloride salt (87.1% yield, >98% purity).

Advantages :

  • Scalability : The hydrogenation step efficiently removes benzyl protecting groups without racemization.

  • Purity : Sequential solvent extractions (dichloromethane → isopropanol) reduce impurity carryover.

Oxidation and Cyclization Strategies

Alternative routes from benzosuberone derivatives involve CrO₃-mediated oxidations. For example, 7-methoxy-1-phenyltetralin is oxidized in acetic acid/water to form 6-methoxy-4-phenyl-1-tetralone, a precursor for subsequent amination.

Procedure :

  • Oxidation : CrO₃ (1.5 eq) in AcOH/H₂O at 80°C for 3.5 hours.

  • Amination : The ketone intermediate is treated with ammonium acetate and NaBH₃CN in methanol to introduce the amino group.

Challenges :

  • Side Reactions : Over-oxidation can occur without strict temperature control.

  • Yield : Typical yields range from 50–65%, lower than reductive amination.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

  • Reductive Amination : Reactions at 20–30°C prevent epimerization, whereas higher temperatures reduce ee by 10–15%.

  • Hydrogenation : Room-temperature hydrogenation avoids catalyst deactivation observed at elevated temperatures.

Catalytic Systems

  • NaBH₄ vs. KBH₄ : Sodium borohydride provides faster reaction kinetics but requires excess acetic acid for protonation. Potassium borohydride offers milder conditions but lower yields (80–85%).

  • Pd/C Loading : 5% w/w Pd/C achieves complete deprotection in 4–6 hours, whereas lower loadings prolong reaction times.

Data Tables: Comparative Synthesis Metrics

Table 1. Yield and Purity Across Methods

MethodStarting MaterialYield (%)Purity (%)Key Reagent
Reductive AminationCompound I87.1>98NaBH₄, AcOH
Catalytic HydrogenationCompound II85–90>98Pd/C, HCl
CrO₃ Oxidation7-Methoxy-1-phenyltetralin5695CrO₃, AcOH

Table 2. Solvent and Stoichiometry Optimization

ParameterOptimal RangeImpact on Yield/Purity
Molar Ratio (Amine:Aldehyde)1:1.8Maximizes ee (99%)
Acetic Acid (eq)6.0Stabilizes imine intermediate
Reaction Temperature20–30°CMinimizes racemization

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Pharmaceutical Development

This compound is studied for its potential therapeutic effects, particularly in the context of neurological disorders. Research indicates that derivatives of tetrahydronaphthalene compounds exhibit activity as potential antidepressants and anxiolytics due to their interactions with neurotransmitter systems.

Synthesis of Active Pharmaceutical Ingredients

The synthetic routes developed for 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride allow for the production of various analogs that may enhance pharmacological profiles. For instance, modifications in the methoxy group can yield compounds with improved efficacy against specific targets in the central nervous system.

Synthetic Methodologies

Research has demonstrated successful synthesis using various reductive agents like sodium borohydride and lithium aluminum hydride under specific reaction conditions (temperature and solvent choice). For example:

  • Case Study A : Utilized sodium borohydride in a methanol solvent at -30°C to achieve a yield of 68% with a purity exceeding 99% .
  • Case Study B : Employed lithium aluminum hydride in tetrahydrofuran at room temperature, resulting in a refined product with an enantiomeric excess of 99% .

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
  • CAS Number : 118645-18-4
  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Molecular Weight : 229.7 g/mol
  • Key Features: Contains a tetrahydronaphthalene backbone with substituents at positions 1 (hydroxyl), 2 (amino), and 5 (methoxy). The hydrochloride salt enhances solubility and stability.

Structural Significance :

  • The hydroxyl (-OH) and amino (-NH₂) groups enable hydrogen bonding, impacting receptor interactions and solubility.

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares the target compound with key analogs, emphasizing substituent positions, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Structural Differences
This compound (Target) 118645-18-4 C₁₁H₁₆ClNO₂ 229.7 1-OH, 2-NH₂, 5-OCH₃ Reference compound for comparison.
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride 103028-83-7 C₁₀H₁₄ClNO₂ 215.7 2-OH, 1-NH₂ Lacks methoxy; amino and hydroxyl positions swapped .
(2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride 58349-17-0 C₁₁H₁₆ClNO 213.7 2-NH₂, 5-OCH₃ Stereospecific (S-configuration); lacks hydroxyl group .
5-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol (2d) Not reported C₁₃H₁₆O₂ 204.3 1-OH, 5-OCH₃, 1-vinyl Vinyl substituent replaces amino group; MP: 141.1–141.9 °C .
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol 69739-61-3 C₁₀H₁₁ClO 182.6 1-OH, 7-Cl Chlorine replaces methoxy and amino groups .
5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine HCl 1232344-37-4 C₂₀H₂₈ClNOS 365.96 2-NH-(CH₂CH₂-thiophene), 5-OCH₃ Bulky thiophene-ethylamine substituent; higher molecular weight .

Impact of Substituents on Physical and Chemical Properties

  • Hydroxyl vs. Amino Group Positioning: Swapping hydroxyl and amino positions (e.g., 1-amino vs. 2-amino) alters hydrogen-bonding capacity and acidity. For example, 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride (CAS 103028-83-7) has reduced lipophilicity compared to the target compound due to altered polarity .
  • Steric and Stereochemical Effects : The (2S)-configured analog (CAS 58349-17-0) demonstrates how stereochemistry influences receptor binding. Enantiomers may exhibit divergent pharmacological profiles, a critical consideration in drug design .

Biological Activity

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride (CAS No. 118645-18-4) is a chiral compound characterized by a tetrahydronaphthalene backbone. Its unique structural features, including an amino group and a methoxy group, contribute to its diverse biological properties. This article reviews the biological activity of this compound, focusing on its interactions with various enzymes and receptors, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆ClNO₂
  • Molecular Weight : Approximately 229.7 g/mol
  • Structural Features :
    • Tetrahydronaphthalene backbone
    • Presence of amino and methoxy functional groups

Biological Activity Overview

Research indicates that 2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol exhibits significant biological activity through its interactions with various molecular targets. These interactions may lead to modulation of enzyme activities and influence biochemical pathways.

The compound's mechanism of action is primarily attributed to:

  • Enzyme Interaction : It has been shown to interact with specific enzymes, potentially influencing their activity.
  • Receptor Modulation : The presence of the amino and methoxy groups enhances its ability to bind to various receptors, suggesting potential roles in therapeutic applications.

Anticancer Activity

A study investigated the cytotoxic effects of 2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol on cancer cell lines. The results indicated:

  • Cell Lines Tested : Jurkat (T-cell leukemia) and A431 (epidermoid carcinoma).
  • IC₅₀ Values : The compound demonstrated equipotent activity against both cell lines with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .

Enzyme Inhibition Studies

Another research focused on the inhibition of specific enzymes by this compound:

  • Target Enzymes : Protein kinases involved in cell signaling pathways.
  • Inhibition Mechanism : Molecular dynamics simulations suggested that the compound interacts with the active sites of these enzymes primarily through hydrophobic contacts .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Methoxy-1-tetralone Lacks amino group; contains a methoxy groupPrecursor in synthesis; limited biological activity
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Contains an amino group but lacks tetrahydronaphthalene structureExhibits different biological activities
1-Tetralone Fully saturated version without functional groupsBasic framework for further modifications

The unique combination of functional groups in 2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol enhances its biological activity compared to structurally similar compounds.

Q & A

Q. What are the primary synthetic routes for 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves sequential functionalization of the tetrahydronaphthalene backbone. Key steps include:

Hydrogenation : Catalytic hydrogenation of naphthalene derivatives to yield the tetralin scaffold.

Amination : Introduction of the amino group via ammonia or amine sources under high pressure and temperature.

Q. What biological activities have been reported for this compound, and what experimental models are used?

  • Methodological Answer: Preliminary studies suggest receptor-binding potential (e.g., serotonin or dopamine receptors) due to structural similarity to aminotetralin derivatives. In vitro assays include:
  • Radioligand Binding Assays : Competition studies using ³H-labeled receptor ligands in transfected HEK293 cells.
  • Enzyme Inhibition : Screening against monoamine oxidases (MAOs) or cytochrome P450 isoforms .
  • Cell Viability Assays : MTT assays in neuronal or cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer: Contradictions often arise from:
  • Purity Variations : Impurities (e.g., regioisomers) can skew activity. Validate purity via LC-MS and quantify enantiomeric excess (if applicable) using chiral HPLC .
  • Assay Conditions : Differences in buffer pH, cell lines, or ligand concentrations affect results. Standardize protocols (e.g., IC₅₀ determination under identical conditions) .
  • Metabolic Stability : Assess compound stability in assay media (e.g., liver microsomes) to account for degradation .

Q. What strategies enable enantioselective synthesis of this compound’s stereoisomers?

  • Methodological Answer:
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the amino group .
  • Enzymatic Resolution : Lipases or transaminases selectively hydrolyze or aminate specific enantiomers. For example, Candida antarctica lipase B resolves racemic mixtures with >90% ee .
  • Chiral HPLC : Preparative-scale separation using cellulose-based chiral columns (e.g., Chiralpak IA) .

Q. How do substituents (e.g., methoxy, fluorine) influence metabolic stability and pharmacokinetics?

  • Methodological Answer:
  • Methoxy Group : Enhances lipophilicity and plasma half-life but may reduce hepatic clearance due to steric hindrance of cytochrome P450 enzymes .

  • Fluorine Substitution : Improves metabolic stability by blocking oxidative degradation pathways. Compare with fluorinated analogs (e.g., 5-fluoro derivatives) using in vitro microsomal assays .

  • Pharmacokinetic Profiling : Conduct cassette dosing in rodent models with LC-MS/MS quantification to measure bioavailability and tissue distribution .

    • Data Table: Substituent Effects on Stability
SubstituentMetabolic Half-life (Human Liver Microsomes)Plasma Protein Binding
5-Methoxy45–60 min85–90%
5-Fluoro>120 min75–80%
Unsubstituted20–30 min60–65%

Key Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClFNO
Molecular Weight217.67 g/mol
CAS Registry NumberNot explicitly listed-
Chiral Centers1 (C-1 and C-2 positions)
Solubility>50 mg/mL in DMSO

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